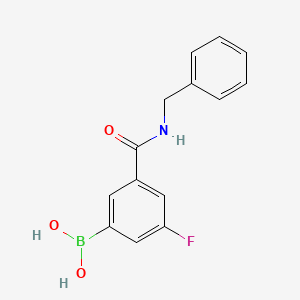

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(benzylcarbamoyl)-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BFNO3/c16-13-7-11(6-12(8-13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKWRVWDQVGUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660221 | |

| Record name | [3-(Benzylcarbamoyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-41-7 | |

| Record name | [3-(Benzylcarbamoyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid, a key intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthetic routes, reactivity, and strategic applications of this versatile building block. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical, field-proven insights.

Core Chemical Identity and Physicochemical Properties

This compound is a trifunctional aromatic compound featuring a boronic acid group, a fluorine atom, and a benzylcarbamoyl moiety. This specific arrangement of functional groups imparts a unique combination of reactivity, steric, and electronic properties, making it a valuable reagent in the synthesis of complex organic molecules.

The boronic acid group (-B(OH)₂) is the primary reactive center, enabling its participation in a variety of cross-coupling reactions. The fluorine atom serves as a bioisostere for hydrogen but significantly alters the molecule's electronic properties through its strong electron-withdrawing inductive effect. In a pharmaceutical context, fluorine can enhance metabolic stability, binding affinity, and membrane permeability. The benzylcarbamoyl group introduces steric bulk and potential hydrogen bonding sites (N-H and C=O), which can be crucial for directing molecular interactions and improving crystallinity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 874219-41-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃BFNO₃ | [1][2] |

| Molecular Weight | 273.07 g/mol | [1] |

| Purity | Typically ≥97-98% | [4] |

| SMILES | FC1=CC(C(NCC2=CC=CC=C2)=O)=CC(B(O)O)=C1 | |

| Appearance | White to off-white solid (inferred from safety data) | [2] |

Solubility & Stability

While specific solubility data for this compound is not extensively published, general principles for phenylboronic acids suggest high solubility in polar aprotic solvents like ethers (e.g., THF, dioxane) and ketones, moderate solubility in chlorinated solvents, and low solubility in nonpolar hydrocarbons.[5] The presence of the amide group may enhance solubility in polar solvents.

The compound is stable under recommended storage conditions.[2] However, like many boronic acids, it is susceptible to two primary degradation pathways:

-

Protodeboronation: The loss of the boronic acid group, particularly under harsh acidic or basic conditions.[6]

-

Dehydration: Reversible self-condensation to form a cyclic trimeric anhydride known as a boroxine. This process is often observed upon heating or under vacuum and can be reversed by the addition of water.[7]

For long-term integrity, storage at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to mitigate both moisture-driven degradation and boroxine formation.[1][2]

Synthesis and Manufacturing Considerations

While commercial-scale synthesis protocols are proprietary, a logical retrosynthetic analysis points to two primary strategies, both rooted in well-established organometallic and amide formation chemistry. The chosen pathway often depends on the availability and cost of starting materials.

A plausible synthetic route involves the borylation of a pre-functionalized aryl halide, followed by amide coupling. This approach isolates the sensitive C-B bond formation step from the conditions required for amidation.

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: Two-Step Synthesis

This protocol is a representative, non-optimized procedure based on standard methodologies for amide formation and Miyaura borylation.

Step 1: Synthesis of N-Benzyl-3-bromo-5-fluorobenzamide

-

Acid Chloride Formation: To a round-bottom flask charged with 3-bromo-5-fluorobenzoic acid (1.0 eq) under an inert atmosphere, add thionyl chloride (2.0 eq) and a catalytic amount of DMF.

-

Reaction: Heat the mixture to reflux (approx. 75°C) for 2-3 hours until gas evolution ceases and a clear solution is formed.[8]

-

Workup: Cool the reaction to room temperature and remove excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-fluorobenzoyl chloride is typically used directly in the next step.

-

Amidation (Schotten-Baumann Conditions): Dissolve benzylamine (1.1 eq) in dichloromethane (DCM) in a separate flask and cool to 0°C in an ice bath.[8]

-

Addition: Slowly add the crude acid chloride (dissolved in DCM) to the benzylamine solution.

-

Reaction & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by recrystallization or silica gel chromatography to yield pure N-benzyl-3-bromo-5-fluorobenzamide.

Step 2: Miyaura Borylation to this compound

-

Reaction Setup: In a Schlenk flask, combine N-benzyl-3-bromo-5-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (B₂Pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (2-3 mol%).

-

Solvent & Degassing: Add a degassed solvent, typically 1,4-dioxane or DMSO. The solvent choice is critical; it must solubilize the reactants and be stable at the required temperature.

-

Reaction: Heat the mixture under an inert atmosphere at 80-100°C for 8-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup & Deprotection: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. The resulting solution contains the pinacol ester of the target boronic acid. This boronate ester can be hydrolyzed to the free boronic acid via treatment with an aqueous acid (e.g., HCl) during an extractive workup.

-

Purification: After extraction and drying, the crude product is purified, often by recrystallization from a suitable solvent system, to afford the final this compound.

Chemical Reactivity & Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of its boronic acid group, primarily in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an sp²-hybridized halide or triflate (e.g., aryl, vinyl, or heteroaryl halides).[9] Its widespread use stems from mild reaction conditions, high functional group tolerance, and the non-toxic nature of the boron-containing byproducts.[10]

The reaction proceeds via a well-established catalytic cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Mechanism Explained:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.

-

Activation & Transmetalation: A base activates the boronic acid to form a more nucleophilic borate species. This species then transfers its organic group (Ar') to the palladium center, displacing the halide. This is the rate-determining step in many cases.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product (Ar-Ar') and regenerating the active Pd(0) catalyst.[11][12]

Experimental Protocol: Typical Suzuki-Miyaura Coupling

-

Setup: To a reaction vessel, add this compound (1.1 eq), the aryl halide (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol/water. The presence of water is often crucial for dissolving the base and facilitating the formation of the active borate species.

-

Reaction: Heat the mixture under an inert atmosphere to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water or brine to remove the base and boron byproducts.

-

Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography or recrystallization to obtain the desired biaryl product.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its primary application is as a structural scaffold in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[13]

-

Medicinal Chemistry: Boronic acids are a privileged class of compounds in drug discovery. The first FDA-approved proteasome inhibitor, Bortezomib, contains a boronic acid warhead that reversibly binds to the active site of its target enzyme.[14][15] While this specific molecule is a coupling partner rather than a warhead, it is used to construct the core of larger molecules that may target kinases, proteases, or other enzymes. The N-benzyl and fluoro substituents are deliberately chosen to probe structure-activity relationships (SAR) related to lipophilicity, metabolic stability, and specific hydrogen-bonding interactions within a target's binding pocket.

-

Organic Synthesis: It serves as a reliable building block for constructing complex poly-aromatic systems that would be difficult to assemble using other methods.[9][13]

Safety and Handling

Proper handling is essential due to the irritant nature of the compound. All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Table 2: GHS Hazard Information

| Hazard Class | Statement | Code |

| Skin Irritation | Causes skin irritation | H315[2] |

| Eye Irritation | Causes serious eye irritation | H319[2] |

| STOT SE 3 | May cause respiratory irritation | H335[2][16] |

| Acute Oral Toxicity | Harmful if swallowed | H302[16] |

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2][16]

-

Handling: Avoid breathing dust.[2] Prevent dust formation and ensure good ventilation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[2] Recommended storage temperature is -20°C.[1]

-

First Aid:

-

Skin Contact: Wash immediately with plenty of soap and water.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[17]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[17]

-

Conclusion

This compound is a sophisticated and strategically important building block in synthetic chemistry. Its value lies in the reliable reactivity of the boronic acid moiety in Suzuki-Miyaura cross-coupling reactions, combined with the tailored electronic and steric properties imparted by the fluoro and benzylcarbamoyl groups. For researchers in drug discovery and materials science, this compound provides a robust platform for the efficient synthesis of novel, high-value molecules, enabling the systematic exploration of chemical space and the development of next-generation therapeutics and functional materials.

References

- 1. usbio.net [usbio.net]

- 2. synquestlabs.com [synquestlabs.com]

- 3. globalchemmall.com [globalchemmall.com]

- 4. Novachemistry-product-info [novachemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Amino-5-(benzylcarbamoyl)phenylboronic acid () for sale [vulcanchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (3-(tert-Butylcarbamoyl)-5-fluorophenyl)boronic acid [myskinrecipes.com]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

Introduction

This compound, with the chemical formula C₁₄H₁₃BFNO₃ (CAS No. 874219-41-7), is a highly valuable bifunctional organic building block.[1][2] Its strategic importance lies in its dual reactive sites: a boronic acid moiety and a benzylamide group. The boronic acid is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forging carbon-carbon bonds.[3] This makes the title compound a critical intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and advanced materials. The presence of the fluorine atom and the benzylcarbamoyl group allows for the modulation of physicochemical properties such as metabolic stability, lipophilicity, and hydrogen bonding potential in target molecules.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. We will delve into the strategic rationale behind the synthetic route, provide detailed step-by-step experimental procedures, and discuss critical aspects of purification, characterization, and safe handling.

Synthetic Strategy and Retrosynthetic Analysis

A logical synthesis of the target molecule requires the strategic formation of two key bonds: the carbon-boron (C-B) bond and the amide (C-N) bond. Retrosynthetic analysis suggests disconnecting these bonds to reveal readily available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Based on this analysis, a robust forward synthesis is proposed. The strategy involves a two-part sequence commencing with a commercially available halogenated precursor, 3-bromo-5-fluorobenzoic acid.

-

Part I: Miyaura Borylation. The carbon-bromine bond of 3-bromo-5-fluorobenzoic acid is converted to a boronate ester via a palladium-catalyzed reaction with bis(pinacolato)diboron. This reaction is highly efficient and tolerates the carboxylic acid functional group, yielding the key intermediate, 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

-

Part II: Amide Coupling & Hydrolysis. The carboxylic acid of the boronate ester intermediate is activated and coupled with benzylamine to form the amide bond. This is followed by the hydrolysis of the pinacol ester to yield the final this compound.

This sequence is advantageous as it utilizes stable, well-behaved intermediates and avoids handling potentially unstable boronic acids until the final step.

Caption: Overall synthetic workflow diagram.

Part I: Synthesis of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

The Miyaura borylation is a reliable method for converting aryl halides into aryl boronate esters. The use of a pinacol ester provides a stable, crystalline, and easily purified intermediate that is less prone to the dehydration and trimerization (boroxine formation) often seen with free boronic acids.

Reaction Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst.

Experimental Protocol: Borylation

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| 3-Bromo-5-fluorobenzoic acid | 219.01 | 5.00 g | 22.8 | Starting Material |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 6.38 g | 25.1 | Boron Source |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 0.50 g | 0.68 | Catalyst |

| Potassium Acetate (KOAc) | 98.14 | 6.71 g | 68.4 | Base |

| 1,4-Dioxane (anhydrous) | 88.11 | 100 mL | - | Solvent |

Procedure:

-

To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-5-fluorobenzoic acid (5.00 g, 22.8 mmol), bis(pinacolato)diboron (6.38 g, 25.1 mmol), Pd(dppf)Cl₂ (0.50 g, 0.68 mmol), and potassium acetate (6.71 g, 68.4 mmol).

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane (100 mL) via cannula.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate (50 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to afford 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid as a white crystalline solid.

Part II: Synthesis of this compound

Amide bond formation is a fundamental transformation in organic chemistry. While direct condensation of a carboxylic acid and an amine is possible at high temperatures, it is often inefficient.[4] The use of coupling reagents provides a kinetically favorable pathway under mild conditions by activating the carboxylic acid.

Mechanism of Amide Coupling (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. The addition of 1-hydroxybenzotriazole (HOBt) mitigates this side reaction by trapping the O-acylisourea to form an active ester, which then reacts cleanly with the amine to form the desired amide.[5]

Caption: EDC/HOBt amide coupling mechanism.

Experimental Protocol: Amide Coupling & Hydrolysis

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| 3-Fluoro-5-(Bpin)benzoic acid | 266.10 | 5.00 g | 18.8 | Starting Material |

| Benzylamine | 107.15 | 2.21 g (2.25 mL) | 20.7 | Amine |

| EDC Hydrochloride | 191.70 | 4.32 g | 22.6 | Coupling Agent |

| HOBt Hydrate | 153.14 | 3.45 g | 22.6 | Additive |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 4.86 g (6.55 mL) | 37.6 | Base |

| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - | Solvent |

| 2M Hydrochloric Acid (HCl) | - | As needed | - | For Hydrolysis/Work-up |

Procedure:

-

In a 250 mL round-bottom flask, dissolve the boronate ester intermediate (5.00 g, 18.8 mmol), EDC·HCl (4.32 g, 22.6 mmol), and HOBt (3.45 g, 22.6 mmol) in anhydrous DCM (100 mL).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add DIPEA (6.55 mL, 37.6 mmol) dropwise, followed by the dropwise addition of benzylamine (2.25 mL, 20.7 mmol).

-

Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide boronate ester.

-

Hydrolysis: Dissolve the crude ester in a 10:1 mixture of acetone and water (110 mL). Add 2M HCl dropwise until the pH is ~1-2.

-

Stir the mixture vigorously at room temperature for 4-6 hours until hydrolysis is complete (monitored by LC-MS).

-

Remove the acetone under reduced pressure. The aqueous residue will contain the precipitated product.

-

Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum to afford the final product, this compound.

Purification and Characterization

Arylboronic acids present unique purification challenges due to their tendency to adsorb strongly onto silica gel and their potential for dehydration to form boroxine anhydrides.[6]

-

Purification: If the final product requires further purification beyond the aqueous work-up, recrystallization is the preferred method. A suitable solvent system might be acetonitrile/water or ethanol/water.[7][8] An alternative is an acid-base extraction: dissolve the crude product in an organic solvent (e.g., ethyl acetate), extract with a mild aqueous base (e.g., 1M Na₂CO₃) to form the water-soluble boronate salt, wash the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer with HCl to precipitate the pure boronic acid.[9]

-

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons, the benzylic CH₂ group, the amide N-H proton, and a broad singlet for the B(OH)₂ protons.

-

¹³C NMR: Will show distinct signals for all unique carbon atoms.

-

¹⁹F NMR: A singlet corresponding to the single fluorine atom.

-

¹¹B NMR: A broad signal typically in the range of 19-30 ppm, characteristic of a trigonal planar boronic acid.

-

Mass Spectrometry (LC-MS/HRMS): To confirm the molecular weight and elemental composition.

-

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

| Substance | Hazard | Precautionary Measures |

| Boronic Acids/Esters | Skin/eye/respiratory irritant.[10] | Avoid inhalation of dust and contact with skin and eyes.[12] |

| Palladium Catalysts | May be toxic and sensitizing. | Handle in a fume hood; avoid creating dust. |

| EDC·HCl / HOBt | Skin and eye irritants; potential sensitizers.[5] | Wear gloves and eye protection. Wash hands thoroughly after handling. |

| Dioxane / DCM | Flammable, suspected carcinogens, organ toxicity. | Use in a well-ventilated fume hood. Store away from ignition sources. |

| Strong Acids/Bases (HCl, DIPEA) | Corrosive, cause severe burns. | Handle with extreme care, wearing appropriate gloves and eye/face protection. |

Storage: The final product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (-20°C is recommended for long-term stability) to prevent degradation.[2][13]

Application Profile: A Key Reagent for Suzuki-Miyaura Coupling

The primary application of this compound is as a substrate in Suzuki-Miyaura cross-coupling reactions. It can be coupled with a wide variety of aryl or heteroaryl halides (or triflates) to generate complex biaryl structures, which are prevalent motifs in many marketed drugs and clinical candidates.[3][] The reaction is known for its high functional group tolerance, allowing for the late-stage introduction of the substituted phenyl moiety into a complex molecule.[15]

Conclusion

This guide outlines a robust and scalable two-part synthesis for this compound, starting from 3-bromo-5-fluorobenzoic acid. The strategy leverages a stable boronate ester intermediate to facilitate purification and handling, followed by an efficient amide coupling and final hydrolysis. By understanding the rationale behind each step, from the choice of catalyst to the method of purification, researchers can reliably produce this valuable building block for applications in drug discovery and materials science.

References

- 1. globalchemmall.com [globalchemmall.com]

- 2. usbio.net [usbio.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 10. aksci.com [aksci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. jwpharmlab.com [jwpharmlab.com]

- 13. combi-blocks.com [combi-blocks.com]

- 15. mdpi.com [mdpi.com]

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid (CAS 874219-41-7): An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid, identified by CAS number 874219-41-7, is a specialized boronic acid derivative with significant utility in organic synthesis and medicinal chemistry. Its molecular structure, featuring a boronic acid group, a fluorine atom, and a benzylcarbamoyl moiety, makes it a valuable building block for the creation of complex molecules, particularly in the realm of drug discovery. This guide offers a detailed technical examination of its chemical characteristics, synthesis, and key applications. Emphasis is placed on its role as a crucial intermediate in the development of enzyme inhibitors and its application in Suzuki-Miyaura cross-coupling reactions. This document is intended to be a comprehensive resource for researchers, chemists, and professionals engaged in pharmaceutical development.

Table of Contents

-

Introduction

-

Physicochemical Properties

-

Synthesis and Purification

-

Applications in Medicinal Chemistry

-

4.1. Role as a Versatile Building Block

-

4.2. Application in Suzuki-Miyaura Cross-Coupling

-

-

Experimental Protocols

-

5.1. General Protocol for Suzuki-Miyaura Coupling

-

-

Safety and Handling

-

References

Introduction

The advent of boronic acids has revolutionized modern synthetic chemistry, particularly within the pharmaceutical industry.[1][2][3] Their capacity to undergo predictable and high-yielding transformations, most notably the Suzuki-Miyaura cross-coupling, has established them as a cornerstone in the synthesis of novel therapeutic agents.[1][2][3] this compound is a prime example of a functionally rich building block designed for targeted applications.

The boronic acid functional group serves as a linchpin for forming new carbon-carbon bonds, a fundamental process in constructing the biaryl scaffolds prevalent in many pharmaceuticals.[4] The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Concurrently, the benzylcarbamoyl group offers a site for further chemical modification or can directly participate in hydrogen bonding interactions within an enzyme's active site. This guide provides an in-depth analysis of this compound, aiming to equip researchers with the knowledge to effectively utilize it in their work.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 874219-41-7 | [5][6][7][8][9][10][11][12] |

| Molecular Formula | C14H13BFNO3 | [5][6][7][9][13] |

| Molecular Weight | 273.07 g/mol | [5][6][7][9] |

| Appearance | Solid | [8] |

| Purity | Typically >95-97% | [6][7][8] |

| Solubility | Soluble in polar organic solvents like DMSO and methanol. | |

| Storage Conditions | Store at -20°C or 2-8°C.[5] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A representative synthetic pathway is illustrated below.

DOT Script for Synthesis Workflow

Caption: A plausible synthetic route to the target boronic acid.

Rationale for Experimental Design:

-

Amide Formation: The initial step involves the formation of an amide bond between 3-amino-5-fluorobenzoic acid and benzylamine. The use of standard peptide coupling reagents (e.g., HATU, HOBt/EDC) is favored to ensure high efficiency and mild reaction conditions, which preserves the integrity of the other functional groups.

-

Sandmeyer Reaction: The transformation of the primary amine to a bromide is a well-established and reliable Sandmeyer reaction. This provides a key intermediate with a handle for the subsequent introduction of the boronic acid moiety.

-

Lithiation and Borylation: The final carbon-boron bond formation is typically achieved via a lithium-halogen exchange at low temperatures (-78 °C) using an organolithium reagent like n-butyllithium, followed by trapping the resulting aryllithium species with an electrophilic boron source such as triisopropyl borate. An acidic workup is then required to hydrolyze the borate ester to the final boronic acid.

Purification: The final compound is typically purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to achieve the desired purity for subsequent applications.

Applications in Medicinal Chemistry

4.1. Role as a Versatile Building Block

This compound is a valuable intermediate in the synthesis of biologically active molecules.[14] Its trifunctional nature allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The benzylcarbamoyl group can participate in hydrogen bonding, the fluorophenyl ring can engage in various non-covalent interactions, and the boronic acid itself can be a key pharmacophore, for instance, by forming reversible covalent bonds with serine proteases.

4.2. Application in Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful method for the synthesis of biaryl compounds.[4] These motifs are central to a wide range of pharmaceuticals.

DOT Script for Suzuki-Miyaura Coupling

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Protocol Integrity: The Suzuki-Miyaura coupling is a highly reliable and well-understood reaction, with a vast body of literature supporting its broad applicability and functional group tolerance.[4] The judicious choice of palladium catalyst, ligand, base, and solvent system is critical for achieving optimal results and ensures the reproducibility of the protocol.

Experimental Protocols

5.1. General Protocol for Suzuki-Miyaura Coupling

The following is a representative experimental procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Step-by-Step Methodology:

-

Reaction Assembly: In a reaction vessel, combine this compound (1.1-1.5 equivalents), the aryl bromide (1.0 equivalent), and a suitable base (e.g., potassium carbonate, 2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the vessel and thoroughly degas the contents by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.

-

Solvent and Catalyst Addition: Add a degassed solvent (e.g., a mixture of toluene and water or dioxane and water). Subsequently, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

-

Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Safety and Handling

Handle this compound in a well-ventilated area, preferably a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[13][15] Avoid creating dust and prevent contact with skin and eyes.[13] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[13][16] For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[15][17]

Conclusion

This compound is a strategically designed and highly useful building block for synthetic and medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the synthesis of complex molecular architectures, particularly those with therapeutic potential. A thorough understanding of its chemical properties, synthesis, and reactivity in key transformations like the Suzuki-Miyaura cross-coupling is crucial for its effective application in research and development. This guide has provided a comprehensive technical overview to assist scientists in leveraging the full potential of this valuable compound.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. Novachemistry-product-info [novachemistry.com]

- 7. This compound [cymitquimica.com]

- 8. 3-(Benzylcarbamoyl)-5-fluorophenylboronic acid 874219-41-7, CasNo.874219-41-7 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 10. lookchem.com [lookchem.com]

- 11. globalchemmall.com [globalchemmall.com]

- 12. 874219-41-7 | 3-(Benzylcarbamoyl)-5-fluorobenzeneboronic acid - Fluoropharm [fluoropharm.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. combi-blocks.com [combi-blocks.com]

- 17. tcichemicals.com [tcichemicals.com]

The Strategic Convergence of Fluorine and Boron: A Technical Guide to the Applications of Fluorinated Phenylboronic Acids in Medicinal Chemistry

Introduction: The Power of Two in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. This has led to the strategic incorporation of unique chemical moieties that can profoundly influence the properties of drug candidates. Among these, the deliberate use of fluorine and boron has independently revolutionized drug design. This guide explores the powerful synergy that arises from the convergence of these two elements in the form of fluorinated phenylboronic acids, providing a technical overview for researchers, scientists, and drug development professionals.

Fluorine, the most electronegative element, is celebrated for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Its introduction can block sites of metabolic oxidation, enhance membrane permeability, and alter the acidity of neighboring functional groups, often leading to improved pharmacokinetic properties.[4] On the other hand, the boronic acid moiety, a versatile functional group, has gained prominence for its ability to form reversible covalent bonds with biological nucleophiles and its utility in carbon-carbon bond-forming reactions.[5] Boronic acids have been successfully incorporated into approved drugs, most notably as enzyme inhibitors.[6][7]

The combination of these two functionalities in fluorinated phenylboronic acids creates a class of compounds with a unique and powerful set of properties. The electron-withdrawing nature of fluorine can significantly impact the electronic character of the phenylboronic acid, influencing its reactivity and the properties of the final molecule.[8][9] This guide will delve into the core applications of these remarkable compounds, from their role as sophisticated enzyme inhibitors to their use as versatile tools in bioimaging and drug delivery. We will explore the underlying chemical principles, provide insights into experimental design, and present a forward-looking perspective on the future of this exciting area of medicinal chemistry.

I. The Mechanistic Underpinnings: Why Fluorine and Boron are a Potent Combination

The strategic advantage of fluorinated phenylboronic acids stems from the interplay of the distinct physicochemical properties of both the fluorine substituent(s) and the boronic acid group.

The Influence of Fluorine on the Phenylboronic Acid Moiety

The introduction of fluorine onto the phenyl ring of a boronic acid has several profound effects:

-

Modulation of Acidity (pKa): Fluorine's strong electron-withdrawing inductive effect increases the Lewis acidity of the boronic acid.[10] This is a critical factor in its interaction with biological targets, as a lower pKa can enhance binding affinity to cis-diol-containing biomolecules at physiological pH.[11][12]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[13] Placing fluorine atoms at positions susceptible to enzymatic oxidation can significantly prolong the in vivo half-life of a drug candidate.[2]

-

Tuning Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[4] The degree of lipophilicity can be fine-tuned by the number and position of fluorine atoms.

-

Altered Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with protein targets, thereby enhancing binding affinity and selectivity.[3][4]

The Versatility of the Boronic Acid Functional Group

The boronic acid itself is a key player, offering several modes of action:

-

Reversible Covalent Inhibition: Boronic acids can form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as serine, threonine, and lysine.[6][14] This can lead to potent and selective enzyme inhibition. The tetrahedral boronate ester formed often mimics the transition state of the enzymatic reaction.[15]

-

Diol Binding: Boronic acids readily react with 1,2- and 1,3-diols to form cyclic boronate esters.[16] This property is exploited for targeting glycoproteins on cell surfaces and for developing stimuli-responsive drug delivery systems.[17][18]

-

Synthetic Handle: Phenylboronic acids are indispensable reagents in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating complex molecular architectures.[8][19]

The following diagram illustrates the logical relationship between the properties of fluorine and boronic acid and their combined effect in medicinal chemistry applications.

graph Logical_Relationship { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Core Components A [label="Fluorine Properties", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Boronic Acid Properties", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Fluorine Sub-properties A1 [label="High Electronegativity", fillcolor="#F1F3F4", fontcolor="#202124"]; A2 [label="Metabolic Stability (Strong C-F bond)", fillcolor="#F1F3F4", fontcolor="#202124"]; A3 [label="Lipophilicity Modulation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Boronic Acid Sub-properties B1 [label="Reversible Covalent Bonding", fillcolor="#F1F3F4", fontcolor="#202124"]; B2 [label="Diol Binding", fillcolor="#F1F3F4", fontcolor="#202124"]; B3 [label="Synthetic Versatility (Suzuki Coupling)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Combined Effect C [label="Fluorinated Phenylboronic Acids", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Applications D1 [label="Enhanced Enzyme Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; D2 [label="Targeted Drug Delivery", fillcolor="#34A853", fontcolor="#FFFFFF"]; D3 [label="PET Imaging Agents", fillcolor="#34A853", fontcolor="#FFFFFF"]; D4 [label="Advanced Drug Scaffolds", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections A -- A1 [len=1.5]; A -- A2 [len=1.5]; A -- A3 [len=1.5];

B -- B1 [len=1.5]; B -- B2 [len=1.5]; B -- B3 [len=1.5];

A1 -- C [label="Increases Acidity"]; A2 -- C [label="Improves Pharmacokinetics"]; A3 -- C [label="Enhances Permeability"];

B1 -- C; B2 -- C; B3 -- C;

C -- D1 [label="Potent & Selective"]; C -- D2 [label="Glycoprotein Targeting"]; C -- D3 [label="18F Labeling"]; C -- D4 [label="Complex Molecule Synthesis"]; }

Caption: Interplay of fluorine and boronic acid properties.II. Core Applications in Medicinal Chemistry

The unique characteristics of fluorinated phenylboronic acids have led to their application in several key areas of drug discovery and development.

Enzyme Inhibition: A Reversible Covalent Approach

Fluorinated phenylboronic acids have emerged as potent reversible covalent inhibitors for a range of enzymes, particularly serine proteases and proteasomes.[6][15] The boronic acid acts as a "warhead," forming a tetrahedral adduct with a key nucleophilic residue in the enzyme's active site.[6]

Case Study: Inhibition of Serine β-Lactamases

The rise of antibiotic resistance is a major global health threat. β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics, are a primary mechanism of resistance.[20][21] Phenylboronic acids have been investigated as inhibitors of these enzymes.[22][23] Fluorination of the phenyl ring can enhance their inhibitory potency.

| Compound Type | Target Enzyme | Key Interactions | Impact of Fluorination |

| Phenylboronic Acids | Class A and C β-Lactamases | Covalent bond with catalytic serine; hydrogen bonding and π-π stacking with active site residues.[20] | Enhanced binding affinity through altered electronics and potential for additional fluorine-protein interactions.[10] |

| Dipeptide Boronic Acids | 26S Proteasome | Covalent bond with N-terminal threonine.[6] | Improved metabolic stability and oral bioavailability.[14] |

Experimental Protocol: Kinetic Analysis of β-Lactamase Inhibition

-

Enzyme and Substrate Preparation: Recombinantly express and purify the target β-lactamase (e.g., KPC-2). Prepare a stock solution of a chromogenic β-lactam substrate (e.g., nitrocefin).

-

Inhibitor Preparation: Synthesize and purify the fluorinated phenylboronic acid inhibitor. Prepare a series of dilutions in an appropriate buffer (e.g., phosphate-buffered saline).

-

Kinetic Assay: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. After a pre-incubation period, initiate the reaction by adding the substrate.

-

Data Acquisition: Monitor the hydrolysis of the substrate by measuring the change in absorbance over time using a microplate reader.

-

Data Analysis: Determine the initial velocity of the reaction at each inhibitor concentration. Plot the data to determine the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

The following workflow diagram illustrates the process of evaluating a fluorinated phenylboronic acid as a β-lactamase inhibitor.

Caption: Workflow for β-lactamase inhibitor evaluation.

Bioimaging: Leveraging Fluorine-18 for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology.[24] It relies on the detection of radiation from positron-emitting isotopes, with Fluorine-18 (¹⁸F) being the most commonly used due to its favorable half-life and imaging characteristics.[24][25]

Fluorinated phenylboronic acids are excellent candidates for developing ¹⁸F-labeled PET tracers.[26] The synthesis of these tracers often involves the late-stage introduction of ¹⁸F, and arylboronate esters are valuable precursors for this radiofluorination step.[27][28]

Application: Imaging of Glioblastoma

Fluoride-labeled boronophenylalanine (F-BPA) has been used in PET imaging to differentiate between tumor progression and radiation necrosis in glioblastoma patients.[29] The uptake of F-BPA is related to amino acid transport, which is often upregulated in tumor cells.

Synthetic Protocol: Radiosynthesis of an ¹⁸F-labeled Phenylboronic Acid Derivative

-

Precursor Synthesis: Synthesize a suitable precursor, such as a pinacol ester of the corresponding non-radioactive fluorinated phenylboronic acid.

-

¹⁸F-Fluoride Production: Produce ¹⁸F-fluoride via cyclotron bombardment of ¹⁸O-enriched water.

-

Radiofluorination: React the precursor with activated ¹⁸F-fluoride in the presence of a suitable catalyst (e.g., a copper complex) and ligand in an automated synthesis module.[27]

-

Purification: Purify the crude ¹⁸F-labeled product using high-performance liquid chromatography (HPLC).

-

Quality Control: Perform quality control tests to ensure radiochemical purity, specific activity, and sterility before in vivo administration.

Targeted Drug Delivery and Biosensing

The ability of boronic acids to bind to diols can be harnessed for targeted drug delivery and biosensing applications.[17][18] Glycoproteins, which are often overexpressed on the surface of cancer cells, are rich in sialic acid residues that contain diol functionalities.[30] Fluorinated phenylboronic acids can be incorporated into drug delivery systems (e.g., nanoparticles, polymers) to target these cancer cells.[16]

Furthermore, the interaction between fluorinated phenylboronic acids and glucose has been exploited in the development of glucose sensors for diabetes management.[11][12] The change in fluorescence or other properties upon glucose binding can be used to quantify glucose levels.

III. Challenges and Future Perspectives

Despite their immense potential, the development of drugs based on fluorinated phenylboronic acids is not without its challenges. These include potential off-target effects and the need for careful optimization of pharmacokinetic and pharmacodynamic properties.[31] The stability of the boronic acid moiety in vivo also needs to be considered, although esterification to more stable prodrugs can mitigate this issue.[31]

The future of this field is bright, with ongoing research focused on:

-

Novel Synthetic Methodologies: The development of more efficient and selective methods for the synthesis of complex fluorinated phenylboronic acids is crucial for expanding their chemical space.[13][32]

-

New Therapeutic Targets: Exploring the application of these compounds against a wider range of therapeutic targets, including protein-protein interactions and allosteric sites.

-

Advanced Drug Delivery Systems: Designing more sophisticated stimuli-responsive drug delivery systems that leverage the unique properties of fluorinated phenylboronic acids for controlled release and enhanced targeting.

-

Combination Therapies: Investigating the synergistic effects of fluorinated phenylboronic acid-based drugs in combination with other therapeutic agents.

Conclusion

Fluorinated phenylboronic acids represent a powerful and versatile class of molecules in the medicinal chemist's toolbox. The strategic combination of fluorine's ability to fine-tune physicochemical and pharmacokinetic properties with the boronic acid's capacity for reversible covalent inhibition and diol binding offers a unique platform for the design of novel therapeutics and diagnostic agents. As our understanding of the intricate interplay between these two functionalities deepens and as synthetic methodologies advance, we can expect to see the continued emergence of innovative and impactful applications of fluorinated phenylboronic acids in addressing unmet medical needs.

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sites.pitt.edu [sites.pitt.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Boronic Covalent Compounds - Enamine [enamine.net]

- 15. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. mdpi.com [mdpi.com]

- 21. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Evaluation of fluoride-labeled boronophenylalanine-PET imaging for the study of radiation effects in patients with glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of boronic acid derivatives in biological systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Boron in Bio-organic Chemistry

Historically, boron-containing compounds were often relegated to the periphery of medicinal chemistry, largely due to misconceptions about their toxicity. However, this perception has been thoroughly demystified, and the unique chemical properties of boron, particularly in the form of boronic acids, have propelled them to the forefront of drug discovery and chemical biology.[1][2][3] The landmark approval of the proteasome inhibitor bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma marked a paradigm shift, igniting a surge of interest in this versatile functional group.[1][2] This guide provides a deep dive into the core mechanisms of action of boronic acid derivatives in biological systems, offering insights for researchers and drug development professionals seeking to harness their potential.

Part 1: The Fundamental Chemistry of Boronic Acids in a Biological Milieu

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), possess a unique set of electronic and structural features that govern their biological activity.[4] The boron atom in a boronic acid is electron-deficient, featuring a vacant p-orbital, which makes it a mild Lewis acid.[5] This Lewis acidity is central to its ability to form reversible covalent bonds with nucleophilic functional groups abundant in biological macromolecules.

Reversible Covalent Interactions: The Cornerstone of Boronic Acid Activity

Unlike many conventional drugs that rely on non-covalent interactions, boronic acids engage their biological targets through the formation of reversible covalent bonds. This mode of interaction offers a compelling combination of high affinity and specificity, coupled with the potential for controlled release and dynamic exchange.

The key to this reactivity lies in the ability of the trigonal planar sp²-hybridized boron atom to accept a lone pair of electrons from a nucleophile, transitioning to a more stable, tetrahedral sp³-hybridized boronate species.[5] This interaction is highly dependent on the pH of the surrounding environment.[6]

Interaction with Serine and Threonine Proteases: A Tale of Mimicry

A primary mechanism of action for many boronic acid-based drugs is the inhibition of proteases, particularly those with a serine or threonine residue in their active site.[7][8][9] Boronic acids act as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[10]

The vacant p-orbital of the boronic acid readily accepts a lone pair of electrons from the hydroxyl group of the catalytic serine or threonine residue, forming a stable, yet reversible, tetrahedral adduct.[9] This effectively blocks the active site and prevents the enzyme from processing its natural substrates.[11] The reversibility of this bond is a key feature, contributing to a favorable safety profile in some therapeutic applications.[7][12]

Binding to Sugars and other Diols: The Basis for Sensing and Delivery

Boronic acids exhibit a remarkable ability to form cyclic esters with compounds containing cis-1,2 or -1,3 diols, a structural motif prevalent in saccharides, glycoproteins, and certain catechols.[6][13][14] This reversible covalent interaction is the foundation for the development of boronic acid-based sensors for glucose and other sugars, as well as for drug delivery systems that release their payload in response to specific carbohydrate signatures.[15][16][17]

The formation of the boronate ester is favored at physiological pH and is influenced by the stereochemistry and pKa of the diol.[6][18] For instance, fructose, which has a higher population of the furanose form with cis-diols, generally exhibits a higher binding affinity for monoboronic acids compared to glucose.[17]

Part 2: Boronic Acids in Action: Key Biological Applications and Case Studies

The unique reactivity of boronic acids has been exploited in a variety of biological contexts, leading to the development of approved drugs and promising therapeutic candidates.

Proteasome Inhibition: A Revolution in Cancer Therapy

The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation, apoptosis, and signal transduction.[19][20] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle arrest, making it an attractive target for cancer therapy.[21]

Bortezomib (Velcade®): This dipeptidyl boronic acid was the first-in-class proteasome inhibitor to receive FDA approval.[2] The boronic acid moiety of bortezomib forms a reversible covalent bond with the N-terminal threonine residue in the chymotrypsin-like (β5) active site of the 20S proteasome.[12][19] This inhibition disrupts the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[20][21]

Ixazomib (Ninlaro®): Following the success of bortezomib, ixazomib, another boronic acid-based proteasome inhibitor, was developed and approved. It shares a similar mechanism of action, targeting the β5 subunit of the proteasome.[1][21]

β-Lactamase Inhibition: Combating Antibiotic Resistance

Bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, is a major global health threat.[22][23] Boronic acid derivatives have emerged as potent inhibitors of these enzymes.

Vaborbactam: This cyclic boronic acid is a β-lactamase inhibitor approved for use in combination with the carbapenem antibiotic meropenem.[1] Vaborbactam's mechanism involves the formation of a reversible covalent adduct with the active site serine of class A and C β-lactamases, protecting the antibiotic from degradation.[22]

Saccharide Sensing: Towards Continuous Glucose Monitoring

The ability of boronic acids to bind with glucose has driven the development of fluorescent sensors for continuous glucose monitoring, a critical need for individuals with diabetes.[24] These sensors typically consist of a boronic acid recognition element linked to a fluorophore.[17][25]

Upon binding to glucose, the electronic properties of the boronic acid change, leading to a detectable change in the fluorescence of the reporter molecule, such as an increase or decrease in intensity or a shift in the emission wavelength.[24][25][26] The design of diboronic acid sensors has been shown to enhance selectivity for glucose over other monosaccharides.[23]

Part 3: Experimental Methodologies: A Practical Guide

The characterization of boronic acid derivatives requires a suite of well-established experimental techniques. This section provides an overview of key protocols.

Enzyme Inhibition Assays

Determining the inhibitory potency of a boronic acid derivative against a target enzyme is a crucial step in drug discovery. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key parameters.

Step-by-Step Protocol for Determining IC₅₀ and Kᵢ:

-

Preparation of Reagents:

-

Prepare a stock solution of the boronic acid inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the target enzyme in an appropriate buffer that maintains its stability and activity.

-

Prepare a stock solution of the enzyme's substrate (often a fluorogenic or chromogenic substrate for ease of detection).

-

Prepare the assay buffer at the optimal pH for the enzyme.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add serial dilutions of the boronic acid inhibitor to the wells. Include a control well with no inhibitor.

-

Add a fixed concentration of the enzyme to each well and pre-incubate for a defined period to allow for inhibitor binding.

-

-

Initiation and Monitoring of the Reaction:

-

Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the progress curve.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

To determine the Kᵢ value, the Cheng-Prusoff equation can be used if the mechanism of inhibition is competitive: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.[27]

-

Proteasome Activity Assay

Specific assays are used to measure the activity of the different catalytic subunits of the proteasome.

Protocol for Measuring Proteasome Activity in Cell Lysates:

-

Cell Lysis:

-

Harvest cells and lyse them in a buffer containing a non-ionic detergent to release the proteasomes.[7] Keep the lysate on ice to prevent protein degradation.

-

-

Assay:

-

Measurement:

-

Incubate the plate at 37°C and monitor the increase in fluorescence over time.

-

-

Analysis:

-

The specific proteasome activity is the difference between the fluorescence in the absence and presence of the inhibitor.

-

Saccharide Binding Assays

Fluorescence spectroscopy is a common method to quantify the binding of boronic acids to saccharides.

Protocol for Determining Saccharide Binding Constants:

-

Preparation:

-

Prepare a solution of the fluorescent boronic acid sensor in an appropriate buffer (e.g., PBS at pH 7.4).

-

Prepare stock solutions of the saccharides of interest.

-

-

Titration:

-

In a cuvette, place the fluorescent boronic acid sensor solution.

-

incrementally add small aliquots of the saccharide stock solution to the cuvette.

-

After each addition, record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at a specific wavelength as a function of the saccharide concentration.

-

Fit the data to a suitable binding isotherm (e.g., the Benesi-Hildebrand equation) to determine the binding constant (Kₐ).[28]

-

Part 4: Quantitative Data and Concluding Remarks

The following tables provide a summary of representative quantitative data for the interaction of boronic acid derivatives with biological targets.

Table 1: Inhibition Constants (Kᵢ) of Selected Boronic Acid Derivatives against Various Enzymes

| Boronic Acid Derivative | Target Enzyme | Kᵢ (nM) | Reference |

| Bortezomib | 20S Proteasome (β5 subunit) | 0.6 | [19] |

| Ixazomib | 20S Proteasome (β5 subunit) | 0.2 | [21] |

| Vaborbactam | KPC-2 β-Lactamase | 90 | [29] |

| Cbz-Ser-Ser-Lys-Leu-(boro)Leu | Prostate-Specific Antigen (PSA) | 65 | [26] |

Table 2: Binding Constants (Kₐ) of Phenylboronic Acid with Various Saccharides at pH 7.4

| Saccharide | Binding Constant (Kₐ, M⁻¹) | Reference |

| Fructose | 2300 | [28] |

| Glucose | 110 | [17] |

| Galactose | 70 | [28] |

| Mannose | 130 | [28] |

References

- 1. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. dot | Graphviz [graphviz.org]

- 6. mdpi.com [mdpi.com]

- 7. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. NF-κB - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 18. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 19. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 28. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Class of Reagents

The history of substituted phenylboronic acids is a compelling narrative of scientific curiosity, incremental innovation, and transformative applications. From their initial synthesis in the late 19th century, these organoboron compounds have evolved from laboratory curiosities to indispensable tools in modern organic chemistry, materials science, and drug discovery. Their unique properties, including stability, low toxicity, and versatile reactivity, have positioned them at the heart of some of the most powerful synthetic methodologies developed to date. This guide provides an in-depth exploration of the discovery, historical development, and foundational synthetic protocols for this remarkable class of molecules.

Part 1: The Genesis of Phenylboronic Acids: A Historical Perspective

The story of phenylboronic acids is intrinsically linked to the broader development of organometallic chemistry in the 19th century. Early pioneers in this field laid the groundwork for the eventual synthesis of compounds containing a carbon-boron bond.

The First Organoboron Compound: Edward Frankland (1860)

The journey into organoboron chemistry began in 1860 when English chemist Edward Frankland reported the synthesis of the first compound featuring a carbon-boron bond. By reacting diethylzinc with triethyl borate, Frankland successfully prepared triethylborane. This seminal work opened the door to the exploration of a new class of organometallic compounds.

The First Phenylboronic Acid: Michaelis and Becker (1880)

Two decades after Frankland's initial discovery, the first synthesis of a phenylboronic acid was reported by the German chemist August Michaelis and his collaborator, Th. Becker. In their 1880 publication, they described the preparation of benzeneboronyl dichloride by heating diphenylmercury with boron trichloride in a sealed tube at high temperatures (180-200 °C). They observed that this intermediate readily hydrolyzed upon contact with water to yield benzeneboronic acid.[1]

This early method, while groundbreaking, was fraught with challenges. The use of highly toxic organomercury reagents and the harsh reaction conditions limited its practicality and broader adoption. However, it provided the first glimpse into the existence and accessibility of arylboronic acids, setting the stage for the development of more practical synthetic routes.

Part 2: The Evolution of Synthetic Methodologies

The initial synthesis by Michaelis and Becker highlighted the need for milder and more efficient methods for preparing phenylboronic acids. The 20th century witnessed a paradigm shift with the advent of more versatile organometallic reagents.

The Grignard Revolution: A More Accessible Route

The development of Grignard reagents by Victor Grignard in the early 1900s revolutionized organic synthesis and provided a much-needed breakthrough for the preparation of phenylboronic acids. This method, which remains one of the most common approaches today, involves the reaction of a phenylmagnesium halide with a borate ester, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.

The causality behind this experimental choice lies in the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic boron atom of the borate ester. The subsequent hydrolysis cleaves the boronate ester to afford the desired phenylboronic acid. This method offered a significant improvement over the Michaelis and Becker synthesis due to its milder reaction conditions, higher yields for many substrates, and the avoidance of highly toxic mercury compounds.

Experimental Protocol: General Synthesis of Phenylboronic Acids via Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of the corresponding aryl bromide or iodide in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

-

Borylation: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent. The reaction is maintained at a low temperature to prevent the formation of byproducts.

-

Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid).

-

Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude phenylboronic acid can then be purified by recrystallization or column chromatography.

Organolithium Reagents: An Alternative Pathway

The use of organolithium reagents, prepared via lithium-halogen exchange or direct lithiation of aromatic compounds, provides another important route to phenylboronic acids. Similar to Grignard reagents, organolithium compounds are potent nucleophiles that react readily with borate esters. While this method can be highly effective, the pyrophoric nature of many organolithium reagents requires stringent anhydrous and anaerobic reaction conditions.

Experimental Protocol: General Synthesis of Phenylboronic Acids via Organolithium Reagents

-

Organolithium Formation: In a flame-dried Schlenk flask under an inert atmosphere, the corresponding aryl halide is dissolved in an anhydrous ethereal solvent. The solution is cooled to a low temperature (typically -78 °C), and a solution of an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium) is added dropwise.

-

Borylation: The resulting aryllithium solution is then transferred via cannula to a separate flask containing a cooled solution (-78 °C) of a trialkyl borate in an anhydrous solvent.

-

Hydrolysis and Workup: The reaction is quenched and worked up in a similar manner to the Grignard procedure, involving acidic hydrolysis, extraction, and purification.

The Dawn of Catalysis: Miyaura Borylation

A significant leap forward in the synthesis of substituted phenylboronic acids came with the development of palladium-catalyzed cross-coupling reactions. In the 1990s, Norio Miyaura and his colleagues developed a method for the direct borylation of aryl halides and triflates using a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This reaction, now known as the Miyaura borylation, offers several advantages, including excellent functional group tolerance and the ability to synthesize boronic esters, which are often more stable and easier to purify than the corresponding boronic acids.

Experimental Protocol: General Synthesis of Phenylboronate Esters via Miyaura Borylation

-

Reaction Setup: In a reaction vessel, the aryl halide or triflate, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., potassium acetate) are combined in a suitable solvent (e.g., dioxane, DMSO, or toluene).

-

Reaction: The mixture is heated under an inert atmosphere for a specified period until the reaction is complete, as monitored by techniques such as TLC or GC-MS.

-

Workup and Isolation: The reaction mixture is cooled, filtered to remove insoluble salts, and the solvent is evaporated. The resulting crude product is then purified, typically by column chromatography, to yield the desired phenylboronate ester. The ester can be subsequently hydrolyzed to the boronic acid if required.

Comparison of Synthetic Methods

| Method | Precursor | Reagents | Advantages | Disadvantages | Typical Yields |

| Michaelis-Becker | Diphenylmercury | BCl₃, heat | Historical significance | Highly toxic reagents, harsh conditions, limited scope | Low to moderate |

| Grignard Reaction | Aryl halides (Br, I) | Mg, trialkyl borate | Readily available starting materials, good yields | Incompatible with acidic functional groups | 60-90% |

| Organolithium | Aryl halides (Br, I) | Alkyllithium, trialkyl borate | High reactivity, can be used for less reactive halides | Pyrophoric reagents, requires strict anhydrous conditions | 50-85% |

| Miyaura Borylation | Aryl halides (Cl, Br, I), triflates | B₂pin₂, Pd catalyst, base | Excellent functional group tolerance, milder conditions | Cost of palladium catalysts and diboron reagents | 70-95% |

Part 3: The Suzuki-Miyaura Coupling: A Paradigm Shift in C-C Bond Formation